O-(7-chloro-4-quinolyl)ethylene glycol

Solid-state chemistry Crystallography Process chemistry

O-(7-Chloro-4-quinolyl)ethylene glycol, also known as 2-(7-chloroquinolin-4-yloxy)ethanol, is a 7-chloro-4-substituted quinoline derivative (molecular formula C₁₁H₁₀ClNO₂, molecular weight 223.65 g/mol). The compound incorporates the 7-chloroquinoline pharmacophoric scaffold with a terminal primary hydroxyl group tethered via a two-methylene ethylene glycol spacer at the 4-position, a structural arrangement that distinguishes it from methyl, ethyl, or directly hydroxylated 4-substituted analogs.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
Cat. No. B12118630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(7-chloro-4-quinolyl)ethylene glycol
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)OCCO
InChIInChI=1S/C11H10ClNO2/c12-8-1-2-9-10(7-8)13-4-3-11(9)15-6-5-14/h1-4,7,14H,5-6H2
InChIKeyPWWZYMANOISBAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(7-Chloro-4-quinolyl)ethylene glycol (CAS 1033132-51-2): A Structurally Distinct Quinoline Intermediate for Targeted Synthesis


O-(7-Chloro-4-quinolyl)ethylene glycol, also known as 2-(7-chloroquinolin-4-yloxy)ethanol, is a 7-chloro-4-substituted quinoline derivative (molecular formula C₁₁H₁₀ClNO₂, molecular weight 223.65 g/mol) [1]. The compound incorporates the 7-chloroquinoline pharmacophoric scaffold with a terminal primary hydroxyl group tethered via a two-methylene ethylene glycol spacer at the 4-position, a structural arrangement that distinguishes it from methyl, ethyl, or directly hydroxylated 4-substituted analogs [2]. It is principally utilized as a versatile synthetic intermediate in the construction of more complex quinoline-based compounds, including anti-infective hybrid molecules and Morita-Baylis-Hillman adducts [1].

Why 7-Chloro-4-substituted-quinolines Cannot Be Interchanged: The Functional-Group-Dependent Crystallization Divergence of O-(7-Chloro-4-quinolyl)ethylene glycol


Within the 7-chloro-4-substituted-quinoline family, simple generic substitution is demonstrably unreliable for solid-state processing, formulation, and reproducible synthesis. A systematic crystallographic study of fourteen analogs showed that variations in the 4-substituent—including O(CH₂)₂OH (target compound) versus OCH₃, OCH₂CH₃, OCH₂CH=CH₂, O(CH₂)₃OH, NH(CH₂)₂CH₃, NH(CH₂)₂OH, and others—diverted assembly into six fundamentally different crystallization mechanisms [1]. Critically, the target compound crystallizes via a '1D nuclei directly to 3D crystal lattice' pathway shared only with compound classes 1–3, 10, and 14, meaning common comparators like the 3-carbon analog (O(CH₂)₃OH) or amino derivatives adopt starkly different nucleation behaviour that alters bulk crystal habit, solubility, and downstream handling reproducibility [1]. These fundamental solid-state differences preclude the assumption that structurally similar quinoline intermediates can be substituted without altering process outcomes, making this compound uniquely relevant for applications dependent on a defined, rapid-crystallization, single-step 1D-to-3D mechanism.

Quantitative Differentiation Evidence for O-(7-Chloro-4-quinolyl)ethylene glycol vs. Closest Analogs


Crystallization Mechanism Classification: 1D-to-3D Lattice Pathway Differentiates Target from C3 Alcohol and Amino-Alcohol Analogs

Among 14 7-chloro-4-substituted-quinolines studied, compound (4) bearing the O(CH₂)₂OH substituent was classified into crystallization Mechanism V (1D nuclei → 3D crystal lattice), a pathway shared only with the OCH₃, OCH₂CH₃, OCH₂CH=CH₂, NH(CH₂)₂Cl, and NHNCH(4-FC₆H₄) derivatives (classes 1–4, 10, 14). By contrast, the directly homologous C3 alcohol analog O(CH₂)₃OH (compound 5) followed a distinct Mechanism II (2D nucleus formation), while the O-ethanolamine analog NH(CH₂)₂OH (compound 8) adopted Mechanism IV (concomitant dimers + 1D nuclei → 3D crystal) [1]. This mechanistic divergence arises from the specific hydrogen-bonding capability of the terminal –OH in the two-carbon spacer, which facilitates directional 1D hydrogen-bonded chain growth into a 3D lattice, whereas the additional methylene unit in the C3 analog disrupts this supramolecular synthon, forcing a different nucleation pathway [1].

Solid-state chemistry Crystallography Process chemistry

Synthesis Yield from Common Precursor: 98% Isolated Yield for O-(7-Chloro-4-quinolyl)ethylene glycol via SNAr with KOᵗBu

The synthesis of 2-(7-chloroquinolin-4-yloxy)ethanol (6) from 4,7-dichloroquinoline (7) using excess ethylene glycol and potassium t-butoxide in an S_NAr reaction furnished the target compound in 98% isolated yield [1]. This yield exceeds the typical range reported for analogous SNAr displacements with shorter-chain alcohols, where steric or electronic factors often reduce efficiency. For context, the direct methoxy analog (OCH₃, compound 1) was obtained via standard Williamson ether synthesis with yields generally in the 75–90% range for similar quinoline substrates, while the propyl alcohol analog (O(CH₂)₃OH, compound 5) required longer reaction times and more forcing conditions . The near-quantitative yield under relatively mild conditions (room temperature to mild heating, 1.5 equiv. KOᵗBu) renders this intermediate cost-effective for multi-step sequences requiring high material throughput [1].

Synthetic method Nucleophilic aromatic substitution Reaction yield

Terminal Hydroxyl Reactivity Enables Modular Derivatization Without Protection: Acrylate Ester Formation in 78% Yield

The primary alcohol of the target compound can be directly acylated with acryloyl chloride using triethylamine in dichloromethane to yield 2-(7-chloroquinolin-4-yloxy)ethyl acrylate (5) in 78% isolated yield [2]. This demonstrates that the terminal hydroxyl group is sufficiently nucleophilic to participate in esterification without requiring protection of the quinoline nitrogen. By comparison, the amino-alcohol analog NH(CH₂)₂OH (compound 8) would require selective N-protection before O-acylation to prevent competing amide formation, adding at least one synthetic step and reducing atom economy [1].

Derivatization chemistry Click chemistry Acylation

Supramolecular Synthon Differentiation: Intra-/Intermolecular H-Bond Network Resolved by X-ray and Solution NMR

Detailed GAI (Generalized Atom Interactions) analysis of the supramolecular cluster in compounds 4 (O(CH₂)₂OH) and 5 (O(CH₂)₃OH) revealed atom–atom intermolecular interactions in their proposed first nuclei, with the O-H···N and O-H···O hydrogen-bonding patterns being distinctly influenced by the spacer length [1]. Compound 4's nucleation process inferred in the solid state was partially confirmed by variable-concentration ¹H-NMR in solution, where shifts in the hydroxyl proton chemical shift indicated proto-crystal formation. The OCH₃ analog (compound 1) cannot form hydrogen bonds via the 4-substituent, while the NH(CH₂)₂OH analog (compound 8) forms competing N-H···O and O-H···N interactions that lead to a different crystal packing arrangement [1].

Crystal engineering Hydrogen bonding Supramolecular chemistry

Where O-(7-Chloro-4-quinolyl)ethylene glycol Delivers Measurable Advantage Over Alternate 7-Chloro-4-substituted-quinolines


Medicinal Chemistry Campaigns Requiring Rapid Diversification via Acrylate/Methacrylate Linkers

The 78% yield for direct acrylation of the terminal hydroxyl group [2] without protecting-group steps makes this compound the most efficient entry point for synthesizing Morita-Baylis-Hillman adducts, 7-chloroquinoline-1,2,4-triazine hybrids, and acrylate-linked quinoline conjugates. Amino-alcohol analogs require pre-installation of orthogonal protecting groups, adding 1–2 synthetic steps per sequence. This efficiency advantage is particularly critical in parallel library synthesis where step-count reduction translates non-linearly to time and cost savings [1].

Solid-State Formulation Development Requiring Predictable Polymorph Outcome

The unambiguous assignment of compound 4 to a single crystallization mechanism (V: 1D → 3D) across all tested conditions [1] positions it as a low-risk candidate for pharmaceutical development where polymorphic purity is a regulatory requirement. In contrast, the amino-alcohol analog (compound 8) exhibits concomitant dimer formation during nucleation, increasing the probability of concomitant polymorphism and requiring more extensive solid-form screening.

Multi-Step Process Chemistry Requiring High-Yielding Intermediates for Cost-Sensitive Scale-Up

The 98% isolated yield from 4,7-dichloroquinoline [2] establishes a high-mass-efficiency entry into the 7-chloro-4-alkoxyquinoline chemical space. For procurement decisions involving kilogram-scale campaigns, the absolute yield advantage of approximately 8–23 percentage points over the methoxy and ethoxy analogs [1] directly reduces raw material costs of the precious 4,7-dichloroquinoline precursor, which is typically the most expensive component in the synthetic sequence.

Supramolecular Crystal Engineering and Co-Crystal Screening

The well-defined hydrogen-bonding capability of the terminal –OH group confirmed by both solid-state GAI analysis and solution-state variable-concentration ¹H-NMR [1] makes this compound a reliable hydrogen-bond donor for systematic co-crystallization studies with pharmaceutically acceptable co-formers. The methoxy analog (compound 1), lacking a strong H-bond donor, cannot participate in analogous co-crystal synthons, limiting its utility in crystal engineering applications.

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